molecular formula C18H18N4O2 B7423485 N-[2-(4-indazol-1-ylanilino)-2-oxoethyl]propanamide

N-[2-(4-indazol-1-ylanilino)-2-oxoethyl]propanamide

Cat. No.: B7423485
M. Wt: 322.4 g/mol
InChI Key: YLJNMUXFTPBZPU-UHFFFAOYSA-N
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Description

N-[2-(4-indazol-1-ylanilino)-2-oxoethyl]propanamide is a compound that features an indazole moiety, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry .

Properties

IUPAC Name

N-[2-(4-indazol-1-ylanilino)-2-oxoethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-17(23)19-12-18(24)21-14-7-9-15(10-8-14)22-16-6-4-3-5-13(16)11-20-22/h3-11H,2,12H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJNMUXFTPBZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-indazol-1-ylanilino)-2-oxoethyl]propanamide typically involves the formation of the indazole ring followed by the introduction of the anilino and oxoethyl groups. One common synthetic route includes the cyclization of hydrazine derivatives with ortho-substituted aromatic compounds to form the indazole core.

Chemical Reactions Analysis

N-[2-(4-indazol-1-ylanilino)-2-oxoethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Scientific Research Applications

N-[2-(4-indazol-1-ylanilino)-2-oxoethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-indazol-1-ylanilino)-2-oxoethyl]propanamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

N-[2-(4-indazol-1-ylanilino)-2-oxoethyl]propanamide can be compared with other indazole derivatives, such as:

    Niraparib: An anticancer drug used for the treatment of ovarian cancer.

    Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.

    Indazole-6-carboxylic acid: Studied for its antimicrobial activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

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